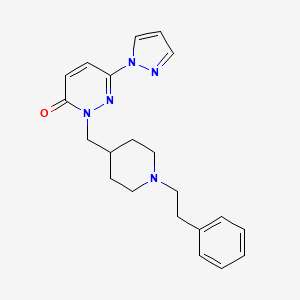
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyridazine core, a pyrazole moiety, and a phenethylpiperidine side chain, which contribute to its unique biological properties.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and pathways:
- P2Y12 Receptor Antagonism : The compound exhibits significant antagonistic activity against the P2Y12 receptor, which plays a crucial role in platelet aggregation. This mechanism is similar to that of established P2Y12 inhibitors like clopidogrel, making it a candidate for antithrombotic therapy .
- Inhibition of Platelet Aggregation : In vitro studies have shown that the compound effectively inhibits ADP-induced platelet aggregation, suggesting its potential use in managing thrombotic disorders .
- Neuroprotective Effects : Preliminary research indicates that this compound may also possess neuroprotective properties, potentially beneficial in conditions such as Parkinson's disease and other neurodegenerative disorders .
Table 1: Biological Activity Summary
Case Studies
Several studies have investigated the effects of this compound in various biological systems:
- Platelet Function Studies : In a controlled study involving human platelets, this compound was found to significantly reduce platelet aggregation compared to control groups, indicating its potential as an effective antithrombotic agent.
- Neuroprotection in Animal Models : Research conducted on rodent models of Parkinson's disease demonstrated that treatment with this compound led to reduced neuroinflammation and improved motor function, suggesting its therapeutic potential in neurodegenerative diseases.
- Cytotoxicity Assays : In vitro assays against various cancer cell lines revealed that the compound selectively induced apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies.
属性
IUPAC Name |
2-[[1-(2-phenylethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-21-8-7-20(25-13-4-12-22-25)23-26(21)17-19-10-15-24(16-11-19)14-9-18-5-2-1-3-6-18/h1-8,12-13,19H,9-11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYTCSZWLBMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














